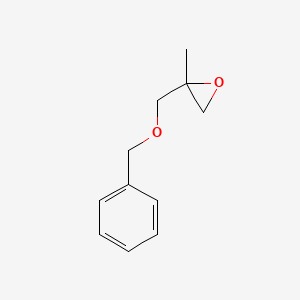

![molecular formula C14H16BrNO3 B1308823 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 92296-02-1](/img/structure/B1308823.png)

2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

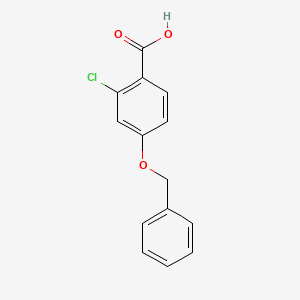

2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C14H16BrNO3 . It has an average mass of 326.186 Da and a monoisotopic mass of 325.031342 Da . This compound is also known by other names such as 2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione, 2-[(6-Bromhexyl)oxy]-1H-isoindol-1,3(2H)-dion, and 2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione .

Molecular Structure Analysis

The molecular structure of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione consists of a bromohexyl group attached to an isoindole-1,3-dione group via an oxygen atom . The bromohexyl group is a six-carbon alkyl chain with a bromine atom attached, while the isoindole-1,3-dione group is a heterocyclic compound containing nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione include a boiling point of 125 °C at 0.1 mmHg and a density of 1.209 g/mL at 25 °C .Scientific Research Applications

Enzyme Inhibition

The derivatives of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione have been studied for their enzyme inhibitory properties. For instance, some derivatives exhibit enhanced inhibitory potency and selectivity for human leukocyte elastase (HLE), a key enzyme in inflammatory processes. The most potent inhibitor in this series was found to be 6-amino-2-[(methylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione10 with a significant inhibitory constant (Kerrigan & Shirley, 1996).

Antimicrobial Screening

Novel compounds derived from 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione, such as 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, have been synthesized and screened for antimicrobial activities. These compounds have potential to be used as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).

Synthetic Chemistry and Functionalization

Studies have explored the functionalization of derivatives of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione. For example, the reaction of certain isoindole-1,3-diones with bromine and other agents has led to the formation of products with pseudo-allylic halogenation. These reactions are significant for the development of new synthetic pathways in organic chemistry (Khusnitdinov, Sultanov, & Gataullin, 2019).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives, related to 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione, have been studied for their anticancer activities. The effects of different substituents on these compounds have been found to significantly influence their cytotoxic effects against various cancer cell lines, highlighting their potential in cancer therapeutics (Tan et al., 2020).

properties

IUPAC Name |

2-(6-bromohexoxy)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c15-9-5-1-2-6-10-19-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRBRIWMJSLLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395921 |

Source

|

| Record name | STK370782 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione | |

CAS RN |

92296-02-1 |

Source

|

| Record name | STK370782 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)

![3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile](/img/structure/B1308755.png)

![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)